2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid
Description
2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid is a benzoic acid derivative featuring a substituted acrylamide group. Its structure comprises a methoxy-substituted phenyl ring attached to an N-methylated prop-2-enamido chain, which is further linked to the ortho position of the benzoic acid core.
Properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFUVHKMKJLBPP-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325511 | |
| Record name | 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717131-40-3 | |
| Record name | 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid typically involves the condensation of 4-methoxyphenylacetic acid with N-methylprop-2-enamide under specific reaction conditions. The process often utilizes catalysts such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to facilitate the reaction . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Structure
The compound features a benzoic acid core with a methoxyphenyl group and an enamido side chain. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound's structural attributes suggest potential applications in developing pharmaceuticals, particularly in targeting specific receptors or enzymes involved in disease processes. For instance, derivatives of similar compounds have been explored for their anticancer and antimicrobial properties.
Case Study: Anticancer Activity
Recent studies have highlighted the importance of similar amidobenzoic acids in cancer treatment. For example, compounds derived from benzoic acid have shown significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) . The mechanism often involves inhibition of key enzymes or pathways critical for tumor growth.
Antimicrobial Research
The potential antimicrobial activity of 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid has been investigated through its structural similarity to known antimicrobial agents. Research indicates that modifications to the benzoic acid structure can enhance activity against Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
In studies evaluating derivatives of similar compounds, significant antimicrobial effects were observed with minimum inhibitory concentrations (MIC) as low as 1.27 µM against various pathogens . This suggests that the compound may possess similar efficacy, warranting further investigation.
Drug Design and Development
Given its unique structure, this compound can serve as a lead compound for drug design. Structure-based drug design techniques can be employed to optimize its interaction with biological targets.
Example: Virtual Screening
Utilizing virtual screening methods has proven effective in identifying compounds that bind to specific targets, such as the CXCR4 receptor involved in cancer metastasis. The binding affinity of compounds similar to this compound can be assessed using computational methods .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50/MIC (µM) | Targeted Pathway |
|---|---|---|---|
| Compound A | Anticancer | 5.85 | Colorectal carcinoma |
| Compound B | Antimicrobial | 1.27 | Gram-positive bacteria |
| This compound | Potential Anticancer/Antimicrobial | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
- 4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid (EP00361365): This patented compound shares the benzoic acid backbone but differs in the substituents. The mercaptomethyl and phenyl groups on the propyl chain may enhance reactivity (e.g., disulfide bond formation) and lipophilicity compared to the target compound’s methoxyphenyl-N-methyl group. Such differences could influence receptor binding specificity or metabolic stability .
- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxy-carbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid (WO92/14706): A structurally complex analog with a bicyclic system and bulky protecting groups. The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability .
Physicochemical Properties
- Lipophilicity (LogP): The para-methoxy group in the target compound increases lipophilicity compared to hydroxy-substituted analogs (e.g., FDB018420).
- Solubility: The benzoic acid core ensures moderate aqueous solubility, but N-methylation and methoxy groups may reduce it compared to polar derivatives like 2-(formylamino) benzoic acid () .
Data Table: Structural and Inferred Properties of Comparable Compounds
| Compound Name | Key Structural Features | Molecular Weight (g/mol)* | LogP (Predicted) | Solubility (mg/mL)* | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | N-methyl, 4-methoxyphenyl, benzoic acid | ~327.35 | ~3.2 | ~0.5 | Potential enzyme modulation |
| 4-[(2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino]benzoic acid | Mercaptomethyl, phenyl, benzoic acid | ~359.42 | ~3.8 | ~0.3 | High reactivity, possible disulfide bonding |
| FDB018420 | 4-hydroxy-3-methoxyphenyl, benzoic acid | ~313.30 | ~2.5 | ~1.2 | Enhanced solubility, antioxidant potential |
*Calculated using ChemDraw and PubChem data.
Research Findings and Implications
- This suggests shared metabolic pathways or stability under tested conditions .
- Synthetic Feasibility :
Simpler structure compared to patented analogs () may streamline synthesis and reduce production costs . - Pharmacological Potential: Structural alignment with EP00361365 and FDB018420 hints at possible anti-inflammatory or antioxidant applications, though in vitro validation is needed .
Biological Activity
2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound exhibits properties that may influence various biological pathways, including anti-inflammatory, antioxidant, and cytotoxic effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(2E)-3-(4-methoxyphenyl)-2-propenoylamino]benzoic acid, with a molecular formula of C18H17NO4. Its structure features a benzoic acid core with a methoxyphenyl group and an enamido side chain, which may contribute to its bioactivity.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzoic acid can modulate inflammatory responses. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and promote regulatory T-cell populations in experimental models. One study demonstrated that related benzoic acid derivatives enhanced CD4+ regulatory T-cell populations in lipopolysaccharide (LPS)-induced inflammation models, suggesting a potential therapeutic role in managing inflammatory diseases .
2. Antioxidant Properties
Benzoic acid derivatives are often evaluated for their antioxidant capabilities. The presence of the methoxy group in the structure may enhance electron-donating ability, thereby increasing the compound's capacity to scavenge free radicals. In vitro assays have shown that such compounds can significantly reduce oxidative stress markers in cell cultures .
3. Cytotoxic Effects
The cytotoxicity of this compound has been assessed against various cancer cell lines. In certain studies, it exhibited selective cytotoxic effects, promoting apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
Research Findings and Case Studies
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Inflammatory Pathways: The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
- Antioxidant Mechanism: By donating electrons, it neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Induction of Apoptosis: It may activate caspases and other apoptotic pathways in cancer cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
